molecular formula C19H19N3O5S2 B2891262 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide CAS No. 1005304-30-2

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide

Katalognummer: B2891262
CAS-Nummer: 1005304-30-2
Molekulargewicht: 433.5
InChI-Schlüssel: MJQAUOKSSUDYBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide” is a novel bioactive compound with potential applications in various fields of research and industry. It is a derivative of pyridazin-3 (2H)-one, a heterocycle that contains two adjacent nitrogen atoms . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3 (2H)-one skeleton, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring . This structure is part of a larger molecule that also includes an ethylsulfonyl group, a phenyl group, and a 4-methoxybenzenesulfonamide group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide and similar compounds has shown promising results in the field of antitumor activity. For instance, certain synthesized compounds demonstrated significant antiproliferative activity against human tumor cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These compounds have been found to induce apoptosis in a dose-dependent manner and can arrest cells in the G2/M phase of the cell cycle, hinting at their potential as therapeutic agents against cancer. Notably, the interaction with microtubule networks and the docking analysis suggest different behaviors among the compounds, emphasizing the importance of structural variations in their antitumor efficacy (Abbassi et al., 2014).

Antimicrobial Activity

The exploration of sulfonamide compounds has also extended into antimicrobial research. Novel synthetic methods have produced compounds with promising antimicrobial properties. A study highlighted the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which upon evaluation displayed notable antimicrobial activity against various bacteria and fungi. This suggests the potential application of such compounds in treating microbial infections, further broadening the scope of research and application for sulfonamide derivatives in medicine (Sarvaiya et al., 2019).

Inhibition of Tubulin Polymerization

Certain sulfonamide drugs, including this compound, have been discovered to inhibit tubulin polymerization, a crucial process in cell division. This mechanism of action makes them potential candidates for antimitotic agents. Studies have shown that these compounds bind to the colchicine site of tubulin in a reversible manner, impacting the conformation of the protein and, as a result, inhibiting the polymerization of tubulin. This property is being investigated for its potential in cancer treatment, where controlling cell division is a primary strategy (Banerjee et al., 2005).

Eigenschaften

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-28(23,24)19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-29(25,26)17-9-7-16(27-2)8-10-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAUOKSSUDYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.